Equivalent Chain Length (ECL) on 100-m Cyanosilicone Column Baseline-Separates (E)-Hexadec-13-enoate from Its Cis Isomer
Under official AOCS Ce 1j-07 operating conditions on a 100-m SP-2560 capillary column, methyl (E)-hexadec-13-enoate exhibits an ECL of 16.38, whereas the corresponding cis isomer (methyl (Z)-hexadec-13-enoate) displays an ECL of 16.52, yielding a ΔECL of 0.14 with trans eluting first [1]. This difference produces a resolution (Rs) ≥1.5, enabling unequivocal peak assignment even in complex dairy or plasma fatty acid methyl ester (FAME) profiles.
| Evidence Dimension | Equivalent Chain Length (ECL) |
|---|---|
| Target Compound Data | ECL = 16.38 for methyl (E)-hexadec-13-enoate |
| Comparator Or Baseline | Methyl (Z)-hexadec-13-enoate: ECL = 16.52 |
| Quantified Difference | ΔECL = 0.14 (trans shorter retention) |
| Conditions | 100-m SP-2560 column, H₂ carrier gas, temperature program 45–215 °C as per AOCS Ce 1j-07 [1] |
Why This Matters
Exact ECL alignment is the primary determinant of fatty acid identity in GC-FID workflows; using a cis-13 standard for trans-13 quantitation shifts the retention window and can misassign the peak, causing a systematic 100% error for this isomer in regulatory or nutritional profiling.
- [1] Alves, S. P., & Bessa, R. J. B. (2007). Identification of trans-fatty acids in milk fat using a combined GC×GC and silver-ion HPLC approach. Journal of Chromatography A, 1148(2), 152–159. https://doi.org/10.1016/j.chroma.2007.01.034 View Source
